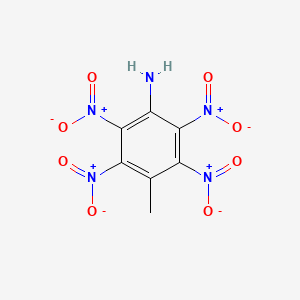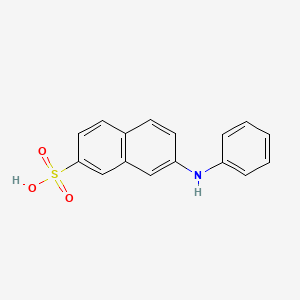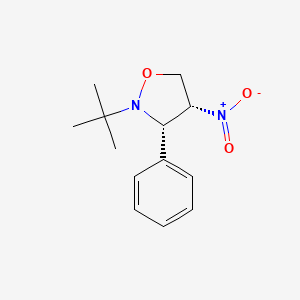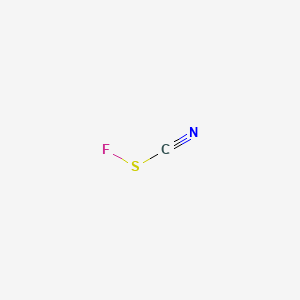![molecular formula C11H20O3 B14424358 1-Methoxy-7,12-dioxaspiro[5.6]dodecane CAS No. 84658-02-6](/img/structure/B14424358.png)
1-Methoxy-7,12-dioxaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-7,12-dioxaspiro[5.6]dodecane is an organic compound with the molecular formula C10H18O2. It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-7,12-dioxaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of toluene-4-sulfonic acid as a catalyst in toluene . The reaction conditions must be carefully monitored to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-7,12-dioxaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-7,12-dioxaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: Used as a model compound to study spiro structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 1-Methoxy-7,12-dioxaspiro[5.6]dodecane exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dioxaspiro[5.6]dodecane: Shares the spiro structure but lacks the methoxy group.
3-Methyl-7,12-dioxaspiro[5.6]dodecane: Contains a methyl group instead of a methoxy group.
Uniqueness
1-Methoxy-7,12-dioxaspiro[5.6]dodecane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance its solubility and modify its chemical behavior compared to similar compounds.
Conclusion
1-Methoxy-7,12-dioxaspiro[56]dodecane is a fascinating compound with diverse applications in scientific research and industry
Eigenschaften
CAS-Nummer |
84658-02-6 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
5-methoxy-7,12-dioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C11H20O3/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-14-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
LNZKTQJUHVJSHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC12OCCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)


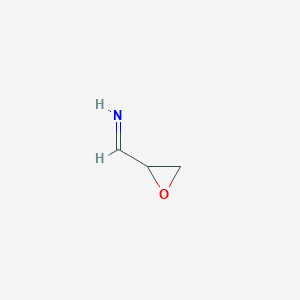
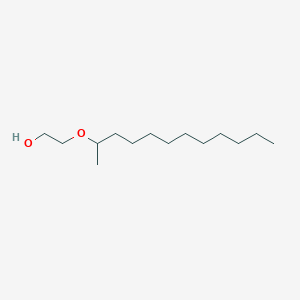
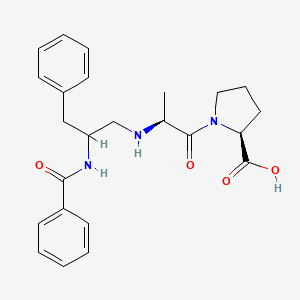

![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
